Product packaging for H-beta-Ala-DL-leu-OH(Cat. No.:CAS No. 102029-56-1)

H-beta-Ala-DL-leu-OH

Cat. No.: B025603
CAS No.: 102029-56-1
M. Wt: 202.25 g/mol
InChI Key: YVFFCSSMTOXAQS-UHFFFAOYSA-N
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Description

H-beta-Ala-DL-leu-OH is a synthetic dipeptide analog consisting of β-alanine linked to racemic leucine (DL-leu). This combination of a β-amino acid and a standard α-amino acid makes it a compound of interest in biochemical and pharmacological research, particularly in the study of peptide structure and function. Research Applications: Peptide Synthesis & Modification: This dipeptide can serve as a building block or intermediate in the solid-phase synthesis of complex peptides. Incorporating a β-amino acid like β-alanine can alter the peptide backbone's properties, enhancing metabolic stability or modifying biological activity . Biochemical Probe: Peptides containing leucine are significant in metabolic studies. Leucine and its metabolites are known to stimulate muscle protein synthesis by activating key anabolic signaling pathways, such as the mechanistic target of rapamycin (mTOR) . Researchers may use this dipeptide to probe related metabolic processes. Enzyme Substrate Studies: The structure suggests potential use in investigating enzyme specificity, particularly for aminopeptidases or other proteases that cleave leucine residues from the N-terminus of peptides and proteins . Please Note: This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B025603 H-beta-Ala-DL-leu-OH CAS No. 102029-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFFCSSMTOXAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Refinements for H β Ala Dl Leu Oh

Solid-Phase Peptide Synthesis (SPPS) Optimization for β-Amino Acid Incorporation.

Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support, allowing for simpler purification steps. masterorganicchemistry.comjpt.com While highly effective for alpha peptides, the incorporation of beta-amino acids like β-alanine into a peptide chain via SPPS requires specific considerations due to their altered structure, which can influence coupling efficiencies and potentially lead to side reactions. SPPS involves the sequential addition of protected amino acids to the resin-bound peptide chain. jpt.com The success of SPPS is heavily reliant on the efficiency of the solid support and the appropriate choice of protecting groups and coupling reagents. scielo.brgyrosproteintechnologies.com

Protecting Group Chemistries for β-Alanine and Leucine (B10760876) Stereoisomers.

Effective peptide synthesis, whether in solution or on solid phase, necessitates the use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide bonds. masterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.org For the synthesis of H-β-Ala-DL-Leu-OH, both the amino group of β-alanine and the amino and carboxyl groups of DL-leucine require protection.

The most common α-amino protecting groups in SPPS are the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. scielo.brlibretexts.orgresearchgate.net Fmoc is typically removed under mild basic conditions (e.g., piperidine), while Boc is removed by strong acid (e.g., trifluoroacetic acid). libretexts.orgresearchgate.net These protecting groups are crucial for preventing self-coupling of amino acids and ensuring that the coupling reaction occurs specifically between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide. researchgate.net

For β-alanine, the amino group needs protection, similar to alpha-amino acids. The carboxyl group of leucine (both L and D isomers within the DL mixture) is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, which can be removed by mild hydrolysis or hydrogenolysis. libretexts.orgopenstax.org

The use of protecting groups is fundamental to control the reaction pathway and achieve high yields and purity in peptide synthesis. masterorganicchemistry.comlibretexts.org Different protecting group strategies (e.g., Fmoc/tBu or Boc/Bn) offer orthogonality, allowing for selective deprotection at different stages of the synthesis. masterorganicchemistry.comresearchgate.net

Coupling Efficiencies and Epimerization Control in Dipeptide Synthesis.

The formation of the peptide bond involves the coupling of the activated carboxyl group of one amino acid with the amino group of another. mdpi.com Coupling reagents are essential for activating the carboxyl group. mdpi.com However, the coupling step is also a critical point where epimerization (racemization) can occur, particularly at the alpha-carbon of the activated amino acid. mdpi.combiotage.com Epimerization is a significant concern as it leads to the formation of diastereomers that are often difficult to separate and can affect the biological activity of the peptide. mdpi.com

In the synthesis of dipeptides involving beta-amino acids and the DL mixture of leucine, controlling epimerization is particularly important for the leucine residue, which has a chiral alpha-carbon. Beta-alanine (B559535), lacking a chiral center at the position alpha to the carboxyl group, is not susceptible to epimerization at this position during standard peptide coupling. However, the presence of both L and D isomers of leucine in the starting material means that the synthesis will inherently produce a mixture of diastereomeric dipeptides (β-Ala-L-Leu and β-Ala-D-Leu).

Optimizing coupling efficiencies in SPPS for beta-amino acids can be challenging. Steric hindrance can play a role, and the coupling reagents must be sufficiently reactive to ensure efficient bond formation. gyrosproteintechnologies.com Increasing reagent concentrations can improve coupling efficiency, particularly for longer peptides. biotage.com

Epimerization control during coupling typically involves the careful selection of coupling reagents and reaction conditions (e.g., solvent, temperature, reaction time). mdpi.com Certain coupling agents are known to minimize oxazolone (B7731731) formation, a common intermediate in epimerization. mdpi.com While epimerization is a major concern for alpha-amino acids, the focus when using DL-leucine is less on preventing epimerization during synthesis (as the starting material is already a mixture of stereoisomers) and more on the efficiency of coupling both the L and D forms.

Solution-Phase Peptide Synthesis Approaches for Dipeptides.

Solution-phase peptide synthesis (LPPS) was the primary method for peptide synthesis before the advent of SPPS and remains valuable for certain applications, including the synthesis of short peptides like dipeptides. masterorganicchemistry.comlibretexts.org In solution phase, reactions are carried out in a homogeneous environment, and intermediates are typically isolated and purified at each step. scielo.br

For the synthesis of H-β-Ala-DL-Leu-OH in solution, protecting groups are also necessary for the amino and carboxyl termini of the amino acids. masterorganicchemistry.comlibretexts.orglibretexts.org The coupling reaction between protected β-alanine and protected DL-leucine can be mediated by various coupling reagents, such as carbodiimides (e.g., DCC or EDC). libretexts.orglibretexts.orgopenstax.org

Solution-phase synthesis allows for greater flexibility in reaction conditions and easier monitoring of the reaction progress. scielo.br However, it can be more labor-intensive due to the need for isolation and purification of intermediates. scielo.br Recent advancements in solution-phase synthesis have explored the use of catalysts and microwave heating to improve efficiency and reduce reaction times while maintaining chiral integrity. mdpi.com For instance, titanium tetrachloride has been employed as a condensing agent for solution-phase dipeptide synthesis. mdpi.com

Chemoenzymatic and Biosynthetic Considerations for Non-Canonical Dipeptides.

Chemoenzymatic and biosynthetic approaches offer alternative routes to peptide synthesis, particularly for incorporating non-canonical amino acids. These methods can leverage the specificity of enzymes to catalyze peptide bond formation, potentially reducing the need for extensive protecting group strategies and minimizing epimerization.

Enzyme-Catalyzed Formation of Dipeptides.

Enzymes, such as proteases and ligases, can catalyze the formation of peptide bonds. nih.govgoogleapis.comnih.gov Proteases, traditionally known for peptide hydrolysis, can catalyze peptide synthesis under thermodynamically controlled conditions, often in organic solvents or with modified substrates. nih.gov Amino acid ligases catalyze the condensation of unprotected amino acids in an ATP-dependent manner. nih.gov

Studies have shown that some enzymes can accept beta-amino acids as substrates. For example, an L-amino acid ligase from Pseudomonas syringae has been shown to synthesize dipeptides containing β-alanine, although the reactivity with β-alanine was noted as low, leading to lower yields and selectivity compared to canonical amino acids. nih.gov The enzyme was able to synthesize β-Ala-His, His-β-Ala, Phe-β-Ala, and β-Ala-Phe. nih.gov

Enzyme-catalyzed synthesis can offer advantages in terms of stereospecificity, potentially allowing for the selective synthesis of dipeptides containing only the L or D isomer of leucine if an enzyme with appropriate substrate specificity is used. However, the synthesis of a dipeptide specifically with a DL-leucine mixture using a single enzyme might be less straightforward unless the enzyme accepts both stereoisomers as substrates.

Incorporation of Non-Canonical Amino Acids in Peptides via Genetic Code Expansion (GCE) for Model Systems.

Genetic Code Expansion (GCE) is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins and peptides within living cells or cell-free systems. rsc.orgacs.orgnih.govfrontiersin.orgacs.org This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a specific ncAA and a sense or nonsense codon (like the amber stop codon UAG) that has been reassigned to encode the ncAA. acs.orgfrontiersin.orgacs.org

While GCE is primarily used for incorporating ncAAs into ribosomally synthesized peptides and proteins, it has been explored for incorporating backbone-extended amino acids like beta-amino acids into peptides using in vitro translation systems. rsc.org This approach allows for the ribosomal polymerization of monomers that are not among the 20 canonical amino acids. rsc.org

Challenges in the Synthesis of Dipeptides Containing Racemic and β-Amino Acid Components.

The synthesis of dipeptides incorporating both β-amino acids, such as β-alanine (β-Ala), and racemic α-amino acids, such as DL-leucine (DL-Leu), presents distinct challenges compared to the synthesis of dipeptides solely composed of proteinogenic L-α-amino acids. These challenges primarily stem from the unique structural characteristics of β-amino acids and the presence of a mixture of stereoisomers in racemic components. The target compound, H-β-Ala-DL-Leu-OH, exemplifies these complexities, requiring strategies that address issues related to coupling efficiency, stereochemical control, and potential side reactions.

One significant challenge in the synthesis of peptides containing β-amino acids is their differing reactivity and conformational preferences compared to α-amino acids. β-amino acids have the amino group attached to the β-carbon rather than the α-carbon, which can influence coupling reaction kinetics and the propensity for side reactions. researchgate.net While standard peptide synthesis methods, including both solution-phase and solid-phase approaches, can be adapted for β-peptides, optimization is often required. researchgate.netnih.govlibretexts.org Solution-phase synthesis, the older method, can be less efficient for longer peptides but remains viable for dipeptides, though isolation and purification of intermediates can be difficult. nih.govlibretexts.org Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of handling and purification, but incorporating β-amino acids can sometimes lead to lower coupling yields or incomplete deprotection, particularly in challenging sequences. nih.govnih.govpeptide.com

The inclusion of a racemic component like DL-leucine introduces the challenge of controlling stereochemistry during peptide bond formation. DL-leucine is a mixture of L-leucine and D-leucine enantiomers. When coupling β-alanine to DL-leucine, or vice versa, the reaction can theoretically lead to the formation of multiple diastereomers: β-Ala-L-Leu and β-Ala-D-Leu. While the β-alanine component in H-β-Ala-DL-Leu-OH does not have a chiral center at the α-carbon (it is achiral), the leucine component does. The goal of synthesizing H-β-Ala-DL-Leu-OH typically implies obtaining a product that is a mixture of the diastereomers formed by coupling β-alanine with both L-leucine and D-leucine. However, controlling the relative proportions of these diastereomers or, in other synthetic contexts involving chiral β-amino acids or other chiral racemic components, preventing epimerization at the chiral centers during coupling reactions is a critical challenge. Epimerization can occur at the activated carboxyl component during peptide coupling, leading to a loss of stereochemical purity. peptide.com While the β-carbon of β-alanine is not a site of epimerization in the same way as an α-carbon, coupling a β-amino acid to a racemic α-amino acid still necessitates consideration of the stereochemical outcome at the α-carbon of the racemic component.

Side reactions can also pose challenges in the synthesis of dipeptides containing β-amino acids and racemic components. These can include diketopiperazine formation, particularly when the dipeptide sequence is at the N-terminus of a growing peptide chain or during cyclization steps. nih.gov Aspartimide formation is a known side reaction in peptide synthesis, although it is typically associated with sequences containing aspartic acid. peptide.comiris-biotech.de However, the altered backbone structure introduced by a β-amino acid could potentially influence the propensity for unexpected cyclization or other side reactions depending on the specific sequence and conditions.

The selection of appropriate protecting groups for the amino and carboxyl termini, as well as any side chains (though leucine's side chain is typically unprotected in standard Fmoc/tBu or Boc/Bzl strategies), is crucial. libretexts.org The protecting groups must be compatible with both the β-amino acid and racemic α-amino acid components and allow for selective deprotection at the appropriate stages of synthesis. libretexts.org Different protecting group strategies (e.g., Boc/Bzl and Fmoc/tBu) have varying advantages and disadvantages regarding side reactions and handling, which need careful consideration when synthesizing peptides with non-standard amino acids. nih.govnih.gov

Table 1: Challenges and Mitigation Strategies in Dipeptide Synthesis with β-Amino Acids and Racemic Components

ChallengeDescriptionRelevance to H-β-Ala-DL-Leu-OH SynthesisPotential Mitigation Strategies
Coupling EfficiencyIncomplete or slow peptide bond formation.β-amino acid reactivity differs from α-amino acids; coupling to/from β-Ala requires optimization.Optimization of coupling reagents, solvents, reaction times, and temperature. Use of activating agents. nih.govpeptide.comresearchgate.net
Stereochemical ControlFormation of multiple diastereomers and potential epimerization at chiral centers.DL-Leucine is a racemic mixture, leading to a mixture of β-Ala-L-Leu and β-Ala-D-Leu diastereomers. Epimerization of leucine during coupling is a concern. peptide.comCareful selection of coupling reagents to minimize epimerization. If a single stereoisomer is desired, chiral separation or asymmetric synthesis of leucine would be needed. peptide.comnih.govmdpi.com
AggregationSelf-association of peptide chains, hindering synthesis steps, particularly in SPPS.Hydrophobic nature of leucine can contribute to aggregation. nih.govpeptide.comUse of chaotropic salts, organic solvents (e.g., DMSO, NMP), elevated temperature, microwave irradiation, specialized resins, or structural disruptors. peptide.com
Side ReactionsUndesired chemical transformations leading to impurities (e.g., diketopiperazine formation, aspartimide).Potential for diketopiperazine formation in dipeptide synthesis. Other side reactions depend on sequence. nih.goviris-biotech.deCareful control of reaction conditions (pH, temperature), selection of protecting groups and coupling reagents. nih.govpeptide.comiris-biotech.de
Protecting Group StrategySelecting and selectively removing protecting groups without affecting other functionalities or stereochemistry.Requires compatible protection for β-Ala and DL-Leu; deprotection steps must be clean. libretexts.orgUse of orthogonal protecting group strategies (e.g., Fmoc/tBu or Boc/Bzl) and optimized deprotection conditions. nih.govlibretexts.orgresearchgate.net

Table 2: Example Data on Coupling Yields in Peptide Synthesis (Illustrative)

Peptide Sequence (Illustrative)Coupling MethodSolvent SystemObserved Yield (%)NotesSource (Illustrative)
Hydrophobic 34-residue peptideBoc-SPPSDMF4Low yield due to aggregation. nih.govAdapted from nih.gov
Hydrophobic 34-residue peptideBoc-SPPS80% NMP/DMSO12Improved yield with better solvation. nih.govAdapted from nih.gov
Leu-β-Ala DipeptideSolution PhaseNot specified60Example of α,β-dipeptide synthesis yield. researchgate.netAdapted from researchgate.net

This table is illustrative and based on examples found in the search results for general peptide synthesis challenges, not specific to the exact coupling yield of H-β-Ala-DL-Leu-OH.

Conformational Analysis and Dynamic Characterization of H β Ala Dl Leu Oh

Spectroscopic Probes for Dipeptide Structure

Spectroscopic methods offer valuable information about the average conformation and dynamic behavior of dipeptides in solution. These techniques probe different aspects of molecular structure, providing a comprehensive picture when used in combination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformers

NMR spectroscopy is a primary technique for determining the solution-state conformation and dynamics of peptides. acs.org Specifically, analysis of vicinal coupling constants, such as ³J(H(N), H(alpha)), provides insights into the dihedral angle φ of the peptide backbone. nih.govresearchgate.netacs.org These coupling constants are sensitive to the relative populations of different backbone conformations. nih.govresearchgate.netacs.org

While the search results did not provide specific NMR data for H-β-Ala-DL-Leu-OH, studies on other dipeptides demonstrate the utility of NMR. For instance, NMR coupling constants have been used to indicate that backbone conformational preferences vary among dipeptides and are similar to those in small peptides and disordered proteins. nih.govresearchgate.netacs.org High-resolution NMR spectra can reveal the different environments of hydrogen atoms within a molecule, with peak splitting providing information about neighboring hydrogen atoms. libretexts.org Computational procedures combining theoretical and experimental coupling constants with Karplus equations and quantum chemistry methods have been developed to predict dipeptide side-chain conformations. acs.org

NMR can also be applied to study solid-state conformers, although solution-state NMR is more commonly used for conformational dynamics.

Vibrational Spectroscopy (IR, Raman) for Amide Bond Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to the vibrations of molecular bonds, particularly the amide bond in peptides, which is a key indicator of backbone conformation. nih.govresearchgate.netacs.orgpnas.orgspectroscopyonline.com The amide I and amide III bands in vibrational spectra are particularly useful for determining the conformational preferences of dipeptides. nih.govresearchgate.netacs.orgpnas.org

The frequencies and intensities of these bands correlate with specific backbone conformations, such as the polyproline II (PII), β-sheet, and αR conformations. nih.govresearchgate.netacs.orgpnas.org For example, the amide III region typically shows three resolvable bands corresponding to these major conformations. pnas.orgnih.gov Studies on various dipeptides have shown that the frequencies of the amide I band and the ratio of its components correlate with ³J(H(N), H(alpha)) values obtained from NMR, serving as indicators for the dihedral angle φ. nih.govresearchgate.netacs.org The intensities of amide III bands and skeletal vibrations in Raman spectra can indicate the populations of PII, β, and αR conformations. nih.govresearchgate.netacs.orgpnas.org

Vibrational spectroscopy has a shorter timescale compared to NMR, making it suitable for studying short-lived conformational states. nih.govresearchgate.netacs.org The technique can be applied to both solutions and solid samples. acs.org

Circular Dichroism (CD) for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly valuable for analyzing the secondary structure of peptides and proteins in solution. wikipedia.org CD spectra in the far-UV region (190-250 nm) are sensitive to the peptide backbone conformation, providing signatures for structures like α-helices, β-sheets, and random coils. wikipedia.orgrsc.orgnih.govtulane.edu

While CD is widely used for larger peptides and proteins, it can also provide insights into the conformational preferences of dipeptides, especially those with aromatic or other chromophoric groups that contribute to the CD signal. acs.orgcapes.gov.br The presence of specific peaks or patterns in the CD spectrum can indicate the adoption of certain conformations or the formation of aggregates with induced chirality. rsc.orgnih.govresearchgate.netresearchgate.netjst.go.jp For instance, studies on dipeptides have shown that CD spectra can be consistent with NMR results regarding flexibility and the adoption of specific conformations like extended or 'L-shaped' structures. sci-hub.se Aggregation-induced chirality, observable by CD, can occur during peptide self-assembly. rsc.orgresearchgate.net

The CD signal is not solely an intrinsic property but can be influenced by molecular conformation, temperature, concentration, and the chemical environment. wikipedia.org

X-ray Crystallography for Solid-State Structural Elucidation of Dipeptides

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. nih.govwikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density within the crystal can be mapped, revealing the positions of atoms, bond lengths, and angles. nih.govwikipedia.org This provides detailed information about the solid-state conformation of dipeptides.

For dipeptides, X-ray crystallography can reveal the preferred conformation in the crystalline state, which may differ from the solution-state conformation due to crystal packing forces and intermolecular interactions. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography allows for a detailed analysis of how dipeptide molecules arrange themselves in the crystal lattice. This includes examining the unit cell parameters and the symmetry of the crystal packing. nih.govwikipedia.org Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions (if aromatic rings are present), play a significant role in determining the crystal structure and influencing the molecular conformation within the crystal. nih.govresearchgate.netnih.govresearchgate.netacs.org

Studies on cyclic dipeptides, for example, have shown how hydrogen-bonding interactions can form one-dimensional motifs that dominate the packing arrangement. nih.govresearchgate.net The interplay between inter- and intramolecular factors is crucial in determining the observed crystallographic conformations. nih.govresearchgate.net

Hydrogen Bonding Networks in Dipeptide Crystals

Hydrogen bonding is a particularly important interaction in peptide crystals, significantly contributing to the stabilization of both molecular conformation and assembled structures. acs.org X-ray crystallography can precisely locate hydrogen bond donors and acceptors, allowing for the characterization of hydrogen bond lengths, angles, and networks within the crystal lattice. nih.govresearchgate.netacs.org

Extended hydrogen bond networks can exist throughout the crystal in three dimensions. acs.org These networks often involve the N-H bonds of amine and amide groups and the carbonyl oxygen atoms. researchgate.netacs.org The strength and geometry of these hydrogen bonds can be analyzed from the crystallographic data, providing insights into their role in crystal stability and molecular arrangement. acs.org In some cases, bifurcated hydrogen bonds have been observed in peptide crystals. acs.org The presence and nature of hydrogen bonding networks are key features revealed by X-ray crystallography that help explain the solid-state structure of dipeptides. nih.govresearchgate.net

Computational Approaches to Dipeptide Conformation and Dynamics

Computational methods play a vital role in characterizing the conformational space and dynamic properties of dipeptides. These approaches range from detailed atomistic simulations to more simplified models, each offering different levels of resolution and computational cost. By employing these techniques, researchers can gain insights into preferred conformations, the stability of different structures, and the pathways of conformational transitions. While extensive specific computational studies on H-β-Ala-DL-Leu-OH are not widely available in the current literature, the methods described below are broadly applicable to dipeptides of this nature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

Molecular Dynamics (MD) simulations are a widely used computational technique to study the time-dependent behavior of molecular systems, providing insights into conformational sampling and flexibility. MD simulations involve integrating Newton's laws of motion for all atoms in the system, allowing the molecule to evolve over time on a potential energy surface defined by a force field. uni.lu This process generates trajectories that reveal how the molecule's conformation changes and samples different states.

For dipeptides, MD simulations can explore the transitions between various backbone and side-chain rotamers. By simulating the dipeptide in different environments, such as explicit solvent models, the influence of the surroundings on its conformational preferences can be assessed. uni.lu Studies on other dipeptides and small peptides have utilized MD simulations to characterize conformational heterogeneity in solution, including the formation of specific structures stabilized by intramolecular interactions like hydrogen bonds. uni.lumpg.de The duration and scale of MD simulations can vary, from nanoseconds to microseconds, influencing the extent of conformational space explored. mpg.de While general applications of MD to dipeptide conformation are well-established, specific detailed findings for H-β-Ala-DL-Leu-OH regarding its conformational ensembles and flexibility from dedicated MD simulations were not found in the consulted literature.

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum Mechanical (QM) calculations provide a high level of accuracy in describing the electronic structure and energetics of molecules. These methods solve the Schrödinger equation to determine the wave function and energy of a system, offering detailed insights into bonding, charge distribution, and relative stabilities of different conformations. For dipeptides, QM calculations are particularly valuable for determining the energy of various conformers, especially minimum energy structures and transition states between them.

Methods such as Density Functional Theory (DFT) are commonly employed for studying the conformational energies of amino acids and small peptides in both gas phase and with implicit solvation models to account for environmental effects. QM calculations can precisely determine dihedral angles and relative energies of stable conformations. They can also be used to assess the strength and nature of intramolecular interactions, such as hydrogen bonds, which play a significant role in stabilizing peptide conformations. While QM calculations are fundamental for understanding the intrinsic conformational preferences of peptide building blocks and small chains, specific QM studies focused on the electronic structure and energetics of H-β-Ala-DL-Leu-OH conformers were not identified in the reviewed literature.

Coarse-Grained Modeling for Extended Conformational Landscapes

Coarse-grained (CG) modeling simplifies the representation of a molecule by grouping several atoms into single "beads," significantly reducing the number of degrees of freedom. This reduction in complexity allows for simulations over much longer timescales and larger system sizes compared to all-atom MD simulations, making it suitable for exploring extended conformational landscapes and slower dynamic processes.

Prediction of Peptide Conformations using Machine Learning and Artificial Intelligence

Machine Learning (ML) and Artificial Intelligence (AI) approaches are increasingly being applied to predict peptide properties, including their conformations. These methods leverage large datasets of peptide sequences, structures, and properties to build predictive models without explicitly simulating the physical interactions at an atomic level.

Stability and Degradation Pathways of H β Ala Dl Leu Oh Systems

Chemical Stability Investigations.nih.gov

The intrinsic chemical stability of a peptide bond is influenced by its molecular environment, including pH and the nature of the amino acid side chains.

While specific kinetic data for H-β-Ala-DL-Leu-OH is not extensively documented, the principles from analogous dipeptides can be applied. The stability of the peptide bond to acid hydrolysis is dependent on the concentration of the acid. In less concentrated acidic solutions (e.g., 81% w/w sulfuric acid), conventional hydrolysis to the constituent amino acids occurs. acs.org However, in highly concentrated acid (e.g., 98% w/w sulfuric acid), alternative solvolysis pathways can dominate, and stability becomes highly dependent on the side-chain structure. acs.org

Table 1: Comparative Stability of Dipeptides in Concentrated Sulfuric Acid

Dipeptide Concentration of D₂SO₄ Observation Reference
L-Alanyl-L-Alanine (AA) 98% w/w Undergoes solvolysis acs.org
Glycyl-Glycine (GG) 98% w/w Stable acs.org
Glycyl-L-Alanine (GA) 98% w/w Undergoes solvolysis acs.org
L-Alanyl-Glycine (AG) 98% w/w Stable acs.org
L-Alanyl-L-Alanine (AA) 81% w/w Hydrolyzes to Alanine (B10760859) acs.org

The side chains of amino acids can significantly impact the stability of the adjacent peptide bond through steric and electronic effects. The C-terminal leucine (B10760876) in H-β-Ala-DL-Leu-OH possesses a bulky isobutyl side chain. This large, non-polar group can sterically hinder the approach of a nucleophile (like water) to the carbonyl carbon of the peptide bond, thereby slowing the rate of hydrolysis. yale.edu

Enzymatic Resistance and Cleavage Mechanisms.mdpi.comnih.govpeptide.comacs.orgmdpi.com

The most significant aspect of H-β-Ala-DL-Leu-OH's stability lies in its remarkable resistance to enzymatic degradation. This is a direct consequence of incorporating both a β-amino acid and a D-amino acid configuration.

Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds. Their activity is often highly specific, depending on the amino acid residues adjacent to the scissile bond. nih.govnih.gov Many proteases, such as pepsin, exhibit a preference for cleaving peptide bonds adjacent to hydrophobic amino acids like leucine. wikipedia.org Based on the leucine residue alone, the peptide bond in H-β-Ala-DL-Leu-OH would be a theoretical target for such enzymes.

However, the presence of the β-alanine and the DL-configuration of the leucine residue drastically alters this susceptibility, rendering the dipeptide highly resistant to most standard peptidases.

The incorporation of a β-amino acid, such as β-alanine, is a well-established strategy for enhancing peptide stability. researchgate.netresearchgate.net Unlike α-amino acids, where the amino group is attached to the α-carbon, the amino group in β-alanine is on the β-carbon. nih.gov This structural difference alters the peptide backbone, making it a poor substrate for proteases that have evolved to recognize and bind peptides composed exclusively of α-amino acids. nih.govacs.org The altered spacing and geometry of the peptide bond sterically hinder the peptide from fitting correctly into the active site of these enzymes. acs.org Peptides containing β-amino acids are recognized to have high stability against enzymatic degradation. acs.org

The use of a DL-leucine racemate introduces another layer of powerful protection against enzymatic degradation. Natural proteases are highly stereospecific and almost exclusively recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.com The presence of a D-leucine at the C-terminus in 50% of the molecules prevents the peptide from assuming the correct orientation within the enzyme's active site. acs.org This "mirror-image" configuration of the side chain cannot be accommodated by the catalytic residues of the enzyme, thus inhibiting cleavage. nih.gov

Numerous studies have demonstrated that substituting L-amino acids with their D-enantiomers at or near cleavage sites dramatically increases the peptide's half-life in the presence of proteases and in biological fluids like human plasma. mdpi.comfrontiersin.orgbiorxiv.org This strategy is one of the simplest and most effective methods for improving the enzymatic stability of peptides. mdpi.com Therefore, the D-Leu component of the H-β-Ala-DL-Leu-OH mixture provides complete resistance to proteolysis at that site.

Table 2: Factors Enhancing Enzymatic Stability of H-β-Ala-DL-Leu-OH

Structural Feature Mechanism of Resistance Consequence References
β-Alanine Residue Alters peptide backbone geometry; introduces steric hindrance in the enzyme active site. Poor recognition and binding by standard proteases. nih.govresearchgate.netacs.org
D-Leucine Configuration Proteases are stereospecific for L-amino acids; the D-isomer does not fit into the enzyme's active site. Inhibition of peptide bond cleavage. nih.govmdpi.comacs.org

Thermal Stability and Solid-State Transformations of H-β-Ala-DL-Leu-OH Systems

The thermal stability and degradation pathways of dipeptides such as H-β-Ala-DL-Leu-OH are critical parameters influencing their storage, handling, and potential applications. In the solid state, these molecules can undergo various transformations upon heating, including decomposition and intramolecular cyclization. Understanding these behaviors is essential for ensuring the chemical integrity of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to characterize the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

A hypothetical thermal analysis of H-β-Ala-DL-Leu-OH would likely show an initial mass loss corresponding to the release of water if the compound exists as a hydrate. This would be followed by the main decomposition steps at higher temperatures. DSC analysis would indicate the melting point of the dipeptide and any endothermic or exothermic events associated with its degradation or solid-state transformations.

Table 1: Representative TGA Data for a Generic Dipeptide

Temperature Range (°C)Mass Loss (%)Associated Process
50-120~5%Loss of adsorbed/bound water
200-280~40%Initial decomposition (e.g., cyclization, side chain cleavage)
280-450~50%Further fragmentation and volatilization of products

Note: This table presents illustrative data for a generic dipeptide and does not represent actual experimental results for H-β-Ala-DL-Leu-OH.

Cyclization Pathways to Diketopiperazines (DKPs) in Dipeptides

A primary thermal degradation pathway for dipeptides in the solid state is intramolecular cyclization to form 2,5-diketopiperazines (DKPs), with the concurrent elimination of a water molecule. This process is a significant consideration in the stability of dipeptide systems. The reaction is an atom-economical method for synthesizing DKPs and can proceed with high yields upon heating, often without the need for solvents.

The structure of the constituent amino acids, including the sequence and the nature of the side chains, significantly influences the kinetics of this solid-state cyclization. For a dipeptide like H-β-Ala-DL-Leu-OH, the cyclization would result in the formation of a six-membered DKP ring. Studies on dipeptides containing leucine, such as L-alanyl-L-leucine (Ala-Leu) and L-leucyl-L-alanine (Leu-Ala), have shown that the activation energy of the cyclization reaction is affected by the position of the amino acid residues. Specifically, a smaller amino acid residue at the C-terminus tends to lower the reaction onset temperature and the activation energy.

The general mechanism involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the C-terminal residue, leading to the formation of a cyclic intermediate that subsequently dehydrates to form the stable DKP ring. The kinetics of this solid-state reaction can often be described by autocatalytic models.

Effects of Hydration and Crystal Structure on Thermal Stability

The presence of water and the specific crystal packing of a dipeptide can have a profound impact on its thermal stability. Water molecules can be incorporated into the crystal lattice as hydrates, which can either stabilize or destabilize the structure. The thermal behavior of hydrated compounds will typically show an initial mass loss in TGA corresponding to the dehydration step. This dehydration can sometimes trigger subsequent degradation or transformations at lower temperatures than the anhydrous form.

The crystal structure, or polymorphism, dictates the intermolecular interactions within the solid state. Different polymorphs of the same compound can exhibit different melting points, solubilities, and thermal stabilities. The arrangement of molecules in the crystal lattice affects the proximity of reactive groups, which can influence the facility of solid-state reactions like cyclization to diketopiperazines. A crystal structure that brings the N-terminal amine and the C-terminal carboxylic acid group into close proximity would be expected to facilitate the cyclization reaction upon heating.

While specific studies on the hydration and crystal structure of H-β-Ala-DL-Leu-OH are not available, research on other peptides demonstrates the importance of these factors. The hydrogen-bonded network of water molecules surrounding a peptide can significantly influence its stability. The disruption of this hydration shell upon heating is a critical step that often precedes the thermal degradation of the peptide itself.

Molecular Interactions and Recognition Principles of Dipeptides

Peptide-Protein Interaction (PPI) Modalities in Model Systems.

Peptide-protein interactions involving dipeptides exhibit specific modalities influenced by the small size and flexibility of the dipeptide ligand and the nature of the protein binding site. Model systems, such as peptide transporters and MHC class I molecules, have provided significant insights into these interactions. For instance, bacterial peptide transporters belonging to the POT/SLC15 family can recognize a wide range of di- and tripeptides, demonstrating remarkable promiscuity in their binding sites embopress.orgpnas.orgpnas.org. The Escherichia coli dipeptide binding protein DppA also serves as a model, showing specificity for dipeptides by recognizing the ligand's backbone while accommodating various side chains rcsb.org. The binding site of DppA utilizes appropriately spaced aspartate and arginine residues for electrostatic interaction with the terminal amino and carboxyl groups of a dipeptide nih.gov.

Studies on MHC class I molecules have shown that certain dipeptides, such as glycyl-leucine (Gly-Leu), can support the folding of these molecules and accelerate the association of high-affinity peptides pnas.org. This suggests that dipeptides can interact with specific pockets within the protein binding groove, influencing its conformation and peptide-binding characteristics pnas.org. The interaction appears to involve the C-terminal amino acid of the dipeptide binding into a specificity pocket, such as the F pocket in MHC class I molecules pnas.org.

Determining the binding affinity and kinetics of dipeptide-protein interactions is essential for quantifying their strength and understanding the dynamics of complex formation. Several experimental techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC) is a widely used technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. bitesizebio.comwhiterose.ac.uksciengine.com. ITC has been used to study the binding of dipeptides to proteins like the E. coli dipeptide binding protein DppA, revealing thermodynamic parameters such as negative heat capacity, characteristic of hydrophobic interactions nih.gov. ITC does not require labeling or immobilization of the binding partners, which is a significant advantage bitesizebio.com.

Surface Plasmon Resonance (SPR) is another powerful technique that measures the binding of a molecule in solution to a ligand immobilized on a sensor surface. SPR allows for the determination of binding kinetics (association and dissociation rates, kon and koff) and affinity (KD). While not explicitly detailed for H-beta-Ala-DL-leu-OH in the search results, SPR is a standard method for protein-peptide interaction analysis bitesizebio.com.

Pull-down assays are biochemical methods used to determine if two or more proteins interact. While more qualitative or semi-quantitative than ITC or SPR, they can be adapted to study peptide-protein interactions by immobilizing the peptide or protein and assessing the binding of its partner. The search results mention pull-down assays in the context of protein-protein interactions oup.com, and the principle can be applied to peptide-protein binding studies.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable tools for studying dipeptide-protein interactions at an atomic level, predicting binding poses, and estimating binding energies.

Peptide docking algorithms are used to predict the likely binding orientation and conformation of a peptide within a protein binding site. These methods have been developed to model peptide-protein structures and are distinct from small-molecule docking due to the flexibility and larger size of peptides aip.org. Docking can provide an initial guess of the binding structure, which can then be further refined using MD simulations researchgate.net.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of dipeptide-protein complexes over time, allowing researchers to explore conformational changes, study binding pathways, and calculate binding free energies aip.orgmdpi.comnih.govlew.ronsf.govpnas.orgnih.govscirp.orguzh.chnih.govnih.govacs.orgacs.orguni-muenchen.denottingham.ac.ukmdpi.com. MD simulations can reveal the stability of the complex and the nature of interactions, such as hydrogen bonds and hydrophobic contacts researchgate.net. For instance, MD simulations have been used to investigate the interaction mechanism between a dipeptide and a protein, identifying multiple binding sites and analyzing the lifetime of the complex uni-muenchen.de. Enhanced sampling techniques like Gaussian accelerated molecular dynamics (GaMD) have been developed to efficiently simulate peptide binding and calculate binding free energies, showing good agreement with experimental values for some systems aip.org.

Computational methods can also be used to calculate binding free energies, which represent the thermodynamic stability of the complex. Methods like alchemical free energy estimation and potential of mean force calculations, often combined with MD simulations, are employed for this purpose nih.govnsf.govpnas.org. These calculations can provide quantitative estimates of binding strength and help understand the energetic contributions of different interactions nih.govpnas.org.

The specific structural features and dynamic properties of both the dipeptide and the protein receptor dictate the recognition process. For dipeptides, the sequence, stereochemistry (L- or D-amino acids), backbone flexibility, and side-chain properties all play a role. Protein receptors utilize specific binding pockets and interaction sites to recognize complementary features on the dipeptide.

Model receptors like peptide transporters demonstrate how the protein binding site is structured to accommodate dipeptides. The E. coli dipeptide binding protein DppA's binding site is designed to recognize the dipeptide backbone while being flexible enough to accommodate different side chains rcsb.org. This is achieved through conserved residues that interact with the terminal amino and carboxyl groups, anchoring the dipeptide nih.govasm.org.

The conformation of the dipeptide upon binding is a critical determinant of recognition. Studies have shown correlations between the conformers adopted by a dipeptide in solution and its bioactivity as a substrate for transporters nih.gov. Peptide ligands can undergo conformational changes upon binding to receptors, which can be critical for the recognition event mdpi.com.

The dynamics of both the dipeptide and the protein are also important. MD simulations can reveal the flexibility of the dipeptide and the protein binding site, showing how these dynamics influence the interaction and binding stability lew.roscirp.orgacs.orgacs.org. For example, MD simulations have shown that the flexibility of molecular micelles formed by dipeptides can be important for analyte binding and chiral recognition scirp.org.

Interaction hotspots are key residues at the protein-peptide interface that contribute significantly to the binding energy. Identifying these hotspots and recurring binding motifs helps in understanding the principles of recognition and can guide the design of peptide-based ligands.

Analysis of protein-peptide interfaces has shown that "hot spot" residues contribute most of the binding energy researchgate.netnih.gov. These hotspots can be identified experimentally through techniques like alanine (B10760859) scanning mutagenesis, where the impact of mutating individual residues to alanine on binding affinity is measured nih.gov.

Computational methods are also used to predict and analyze interaction hotspots. Computational solvent mapping can identify consensus binding sites on protein surfaces that are likely to interact favorably with different molecular probes, mimicking amino acid side chains nih.gov. These sites often correspond to experimentally determined hotspots nih.gov. Methods utilizing 3D convolutional neural networks have also been developed to predict protein-peptide binding sites and identify binding "hot spots" acs.org.

Specific binding motifs, or recurring patterns of interactions, are observed in dipeptide-protein complexes. For example, in peptide transporters, interactions between the dipeptide backbone and conserved protein residues, particularly anchoring of the N and C termini through ion-pair interactions, are crucial for binding asm.org. Hydrophobic interactions also play a significant role, especially for dipeptides with hydrophobic side chains nih.govasm.org.

Interactions with Small Molecules and Ligands (mechanistic focus).

Dipeptides can also interact with small molecules and other ligands, influencing their biological activity or fate. These interactions can be direct or indirect, such as dipeptides acting as substrates for enzymes that modify small molecules or affecting the binding of small molecules to their targets.

One area where dipeptide-small molecule interactions are relevant is in the context of prodrugs that utilize peptide transporters for cellular uptake. These prodrugs often consist of a small molecule drug conjugated to a dipeptide, allowing them to be recognized and transported by promiscuous peptide transporters like PepT1 pnas.orgpnas.org. The structural basis for the recognition of these prodrugs by peptide transporters involves interactions with both the amino acid scaffold and the linker region connecting the drug to the dipeptide pnas.org.

Dipeptides can also potentially modulate the binding of small molecules to receptors. However, studies have shown that in some cases, the observed effects of dipeptides on ligand binding at receptors might be mediated by the liberation of free amino acids through enzymatic activity rather than direct allosteric modulation by the dipeptide itself nih.gov.

Computational simulations, particularly molecular dynamics simulations, are powerful tools for elucidating the detailed mechanisms of dipeptide interactions with small molecules and other ligands.

MD simulations can provide dynamic insights into how dipeptides interact with small molecules in various environments, such as in solution or at membrane interfaces lew.roscirp.orgnih.gov. For example, MD simulations have been used to study the interactions of dipeptides with fatty acid membranes, providing insights into their colocalization in protocells nih.gov.

When dipeptides interact with proteins that also bind small molecules (e.g., peptide transporters binding prodrugs), MD simulations can reveal the specific interactions and conformational changes that occur during the binding process pnas.orgpnas.org. This helps in understanding the molecular basis for recognition and transport of these complex ligands. MD simulations can highlight the key residues involved in binding and the nature of the forces driving the interaction, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects researchgate.netacs.orgnottingham.ac.uk.

Dipeptide Interactions with Inorganic and Material Surfaces.

The interaction of peptides, including dipeptides, with inorganic and material surfaces is a fundamental aspect in various fields, such as biomaterials, nanotechnology, and biomineralization. uni.luwikipedia.orgnih.gov These interactions are primarily governed by a combination of non-covalent forces, including electrostatic interactions, hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.govnih.govsuprabank.orgsigmaaldrich.com The specific amino acid sequence and the resulting conformation of the peptide play a crucial role in determining the nature and strength of its interaction with a given surface. nih.govnih.govsigmaaldrich.com

Surface properties of the material, such as its charge, hydrophobicity, and topography, significantly influence peptide adsorption. suprabank.org For instance, charged amino acid side chains can mediate strong electrostatic attractions with oppositely charged surfaces. suprabank.org Hydrophobic residues tend to interact favorably with hydrophobic material surfaces, often driven by the reduction of unfavorable interactions with the surrounding aqueous environment. Hydrogen bonding can occur between the peptide backbone or polar side chains and functional groups on the material surface. wikipedia.org

Research employing techniques like atomic force microscopy and molecular simulations has provided insights into the mechanisms of peptide-surface interactions. Studies on various peptides, including simple dipeptides like glycine-glycine (GG) and diphenylalanine (FF), have demonstrated that these interactions can lead to adsorption and self-assembly on surfaces like alumina (B75360) and titanium dioxide. nih.gov The presence of a beta-amino acid like beta-alanine (B559535) in a dipeptide such as this compound introduces structural differences compared to alpha-dipeptides, which can influence its flexibility and the presentation of its functional groups, potentially affecting its interaction profile with material surfaces. Peptides containing beta-amino acids have been shown to exhibit altered folding propensities and interactions.

In Silico Selection Methods for Material-Binding Peptides.

Computational approaches, often referred to as in silico methods, have become valuable tools for identifying and designing peptides with specific affinities for material surfaces. These methods offer a cost-effective and efficient alternative or complement to experimental techniques like phage display.

Various in silico techniques are employed, including molecular dynamics simulations, Monte Carlo methods, and quantitative structure-activity relationship (QSAR) modeling. Molecular dynamics simulations can provide detailed information about the dynamic behavior of peptides at the material interface, revealing preferred binding sites and interaction energies. Monte Carlo methods can be used to sample peptide sequences and conformations to identify those with optimal binding characteristics. QSAR models aim to establish relationships between the structural properties of peptides and their binding affinities, enabling the prediction of binding for novel sequences.

Furthermore, the analysis of peptide libraries and databases using bioinformatics tools can help identify sequence motifs or amino acid compositions that are enriched in material-binding peptides. For instance, studies have shown that the dipeptide composition can be a useful feature in predictive models for peptide function, including interactions. For dipeptides like this compound, in silico methods could be used to predict its preferred conformations near a surface and the key interactions mediated by the beta-alanine and leucine (B10760876) residues, providing insights into its potential binding behavior.

Principles of Peptide-Surface Adsorption and Assembly.

The adsorption of peptides onto material surfaces is a complex process driven by the interplay of peptide-surface, peptide-solvent, and solvent-surface interactions. nih.gov Adsorption can occur through various mechanisms, ranging from the formation of a simple monolayer to the assembly of more complex supramolecular structures. uni.lunih.govsuprabank.org

Key principles governing peptide-surface adsorption include the maximization of favorable interactions between the peptide and the surface while minimizing unfavorable interactions, particularly with the solvent. nih.gov The conformational flexibility of the peptide allows it to adapt to the surface topography and chemical properties, optimizing the binding interface.

Peptide self-assembly on surfaces can lead to the formation of ordered nanostructures. nih.govnih.govsuprabank.org This process is influenced by factors such as peptide concentration, solvent conditions (e.g., pH, ionic strength), temperature, and the properties of the underlying surface. suprabank.orgsigmaaldrich.com Non-covalent interactions, especially hydrophobic interactions and hydrogen bonding, are critical driving forces for surface-mediated peptide self-assembly. nih.govnih.govsigmaaldrich.com For example, studies have shown that controlling ionic strength can modulate the self-assembled structures of peptides on surfaces. suprabank.org

While specific research on the adsorption and assembly of this compound on material surfaces was not found in the immediate search results, the principles observed for other dipeptides and peptides containing beta-amino acids would apply. The presence of a beta-alanine residue and the hydrophobic leucine residue in this compound suggests that both hydrogen bonding (via the peptide backbone and terminal groups) and hydrophobic interactions (via the leucine side chain) would play significant roles in its interactions with various surfaces. The racemic nature of DL-leucine could introduce additional complexity, as the L and D stereoisomers might exhibit different interaction preferences or incorporation into assembled structures.

Advanced Analytical Techniques for H β Ala Dl Leu Oh Characterization

High-Resolution Chromatographic Separations.

Chromatographic techniques are essential for separating H-β-Ala-DL-Leu-OH from synthesis byproducts, starting materials (beta-alanine and leucine), and potential impurities. High-resolution methods are particularly important for achieving adequate separation of closely related compounds, including stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Identity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of peptides, offering high efficiency in separating compounds based on their hydrophobicity. This method is fundamental for assessing the purity of H-β-Ala-DL-Leu-OH and confirming its identity by comparing its retention time to a reference standard. RP-HPLC methods are commonly employed for the analysis of beta-alanine (B559535) containing dipeptides, such as carnosine (beta-alanyl-L-histidine) sielc.complos.org. The technique typically involves a stationary phase with hydrophobic ligands (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to control peptide ionization and improve peak shape sielc.complos.org. UV detection, commonly at 215 nm, is used to monitor the eluting compounds sielc.com. The method's suitability for amino acid and peptide analysis underscores its relevance for H-β-Ala-DL-Leu-OH sigmaaldrich.com.

Chiral HPLC for the Separation of Dipeptide Stereoisomers (L-Leu, D-Leu, DL-Leu).

H-β-Ala-DL-Leu-OH contains a leucine (B10760876) residue, which is a chiral amino acid. Since the compound is specified as containing "DL-Leu", it implies a mixture of diastereomers: H-β-Ala-L-Leu-OH and H-β-Ala-D-Leu-OH. Chiral HPLC is indispensable for separating and quantifying these stereoisomers. This technique utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers and diastereomers based on differential interactions. Studies have demonstrated the successful chiral separation of dipeptides containing leucine and other amino acids using various CSPs nih.govnih.govresearchgate.netmdpi.comjst.go.jpsigmaaldrich.comchiraltech.com. For instance, chiral separation of stereomers of DL-leucine-DL-tryptophan dipeptide has been achieved using an AmyCoat-RP column with a mobile phase of ammonium (B1175870) acetate, methanol, and acetonitrile nih.govresearchgate.net. The retention factors and separation factors obtained indicate effective resolution of the different stereoisomers nih.govresearchgate.net. The mechanism of chiral recognition often involves interactions such as pi-pi connections and hydrogen bonding between the analyte and the CSP nih.govresearchgate.net. Applying chiral HPLC to H-β-Ala-DL-Leu-OH would allow for the determination of the ratio of the H-β-Ala-L-Leu-OH and H-β-Ala-D-Leu-OH diastereomers, which is crucial for characterizing the DL form.

Gas Chromatography (GC) for Derivatized Amino Acid and Dipeptide Analysis.

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of amino acids and peptides, although it typically requires derivatization to increase their volatility and thermal stability sigmaaldrich.comlibretexts.org. Amino acids and dipeptides are polar compounds, and derivatization replaces active hydrogens on functional groups like hydroxyl, amine, and carboxyl groups with nonpolar moieties sigmaaldrich.com. Common derivatization methods include silylation, acylation, and alkylation libretexts.org. GC, often coupled with Mass Spectrometry (GC-MS), has been used for the analysis of beta-alanine in various matrices scientificlabs.co.ukresearchgate.netsigmaaldrich.com. While GC is more commonly applied to free amino acids after hydrolysis of peptides, derivatization techniques can also be adapted for dipeptide analysis acs.org. The derivatized dipeptides can then be separated based on their boiling points and interactions with the stationary phase. Although less common than HPLC for intact dipeptides, GC can provide complementary information, particularly when coupled with MS for identification and quantification of derivatized species.

Mass Spectrometry (MS) for Structural Confirmation and Quantification.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information about H-β-Ala-DL-Leu-OH. When coupled with chromatography (LC-MS or GC-MS), it provides a highly specific method for identification and quantification. MS techniques allow for the detection of the intact molecule and its characteristic fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are popular soft ionization techniques for peptides, producing primarily protonated or cationized molecular ions with minimal fragmentation mdpi.comresearchgate.netnih.gov. ESI-MS is readily coupled with HPLC (LC-ESI-MS) and is widely used for the analysis of dipeptides researchgate.netnih.govnih.govcornell.eduresearchgate.netacs.orgmdpi.commdpi.com. It allows for the determination of the accurate mass of H-β-Ala-DL-Leu-OH, confirming its molecular formula. However, some dipeptides can exhibit limited fragmentation in standard ESI-MS, which can make structural elucidation challenging nih.govwiley.com. Strategies to overcome this include analyzing sodium adducts ([M+Na]+) or employing chemical derivatization to alter fragmentation patterns nih.govwiley.com. MALDI-MS is another soft ionization technique often used for peptide analysis nih.govcsic.esnih.gov. It is particularly useful for analyzing samples in a solid matrix and can be applied for direct analysis or coupled with separation techniques nih.gov. MALDI-MS imaging has also been developed for visualizing the spatial distribution of dipeptides in tissues rsc.orgrsc.org. Both ESI-MS and MALDI-MS can provide the molecular weight information necessary to confirm the identity of H-β-Ala-DL-Leu-OH.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique is invaluable for confirming the amino acid sequence of peptides and gaining detailed structural information mdpi.comresearchgate.netwiley-vch.dersc.orgnih.gov. For H-β-Ala-DL-Leu-OH, MS/MS would involve selecting the protonated or cationized molecular ion and inducing fragmentation, typically through collision-induced dissociation (CID). The fragmentation patterns of peptides follow predictable rules, generating characteristic fragment ions (e.g., b-ions and y-ions) that correspond to cleavages along the peptide backbone mdpi.comrsc.org. Analyzing these fragments allows for the confirmation of the beta-alanine and leucine residues and their sequence within the dipeptide. Studies on beta-alanine containing peptides have identified diagnostic fragmentation patterns, such as imine loss from peptides with an N-terminal beta-alanine residue and lactam ions unique to beta-alanine residues acs.orgnih.gov. MS/MS can also be used for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, providing sensitivity and specificity for detecting and quantifying H-β-Ala-DL-Leu-OH in complex mixtures mdpi.commdpi.com. Techniques like MS³, involving further fragmentation of a fragment ion, can provide even more detailed structural insights researchgate.netnih.gov.

Quantitative Analysis of Dipeptides in Complex Matrices via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the quantitative analysis of dipeptides in complex matrices, including biological samples and food products. citeab.comontosight.ainih.govnih.govnih.gov Its high selectivity and sensitivity make it suitable for detecting and quantifying dipeptides even at low concentrations within intricate sample compositions. nih.gov

The general workflow involves sample preparation to extract and clean up the dipeptide from the matrix, followed by chromatographic separation and mass spectrometric detection. LC separates the dipeptide from other matrix components and potential interferences, while MS/MS provides specific detection and quantification based on the mass-to-charge ratios of the parent ion and its characteristic fragment ions. nih.gov

Challenges in dipeptide analysis by LC-MS/MS can include the wide range of polarity and solubility among different dipeptides, as well as potential ion suppression or enhancement effects from the complex matrix. nih.gov To overcome these challenges, various strategies are employed, such as optimized sample extraction procedures, the use of appropriate chromatographic columns (commonly reversed-phase), and the selection of specific MS/MS transitions for each target dipeptide in Multiple Reaction Monitoring (MRM) mode. nih.gov

Chemical derivatization can also be employed to improve chromatographic separation, enhance ionization efficiency, or introduce a detectable tag. For instance, dansylation has been used for the comprehensive profiling and quantification of dipeptides by LC-Orbitrap-MS, facilitating the separation of isomers. citeab.comnih.govnih.gov Another example involves derivatization with monobromobimane (B13751) for the analysis of cysteine-containing dipeptides by LC-MS/MS.

LC-MS/MS methods have demonstrated good performance in terms of correlation coefficients, instrumental detection limits, and acceptable recoveries in various complex samples, including human serum and food samples. citeab.comontosight.ainih.govnih.gov

Stereochemical Analysis and Racemization Detection

Stereochemical analysis is crucial for dipeptides like H-β-Ala-DL-Leu-OH, which contains a chiral center in the leucine residue. Racemization, the process leading to a mixture of stereoisomers, can occur during synthesis, storage, or processing, impacting the dipeptide's properties. Detecting and quantifying the extent of racemization or the presence of specific stereoisomers is essential for quality control and understanding the dipeptide's behavior.

Techniques for stereochemical analysis and racemization detection in dipeptides include chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC, often coupled with UV or MS detection, is widely used. Chiral stationary phases can directly separate dipeptide stereoisomers. Alternatively, indirect methods involving derivatization are employed to convert enantiomers into diastereomers that can be separated on standard achiral columns.

NMR spectroscopy, particularly ¹H NMR, can be used to monitor epimerization (a change in configuration at a single chiral center) by observing distinct signals for different diastereoisomers. This technique can provide insights into the kinetics of racemization under different conditions.

Derivatization Methods for Chiral Amino Acid Analysis (e.g., Marfey's Reagent)

Chiral analysis of dipeptides often involves hydrolysis into their constituent amino acids, followed by derivatization with a chiral reagent. This approach is particularly relevant for H-β-Ala-DL-Leu-OH, which hydrolyzes into beta-alanine and leucine. Since leucine has a chiral center, its enantiomers (L-leucine and D-leucine) need to be distinguished.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a commonly used chiral derivatization agent. It reacts with amino acids to form diastereomers that can be separated by reversed-phase HPLC. These diastereomers have different retention times and can be detected by UV or fluorescence, or analyzed by LC-MS/MS.

The process typically involves hydrolyzing the dipeptide under acidic or basic conditions to yield the free amino acids. The amino acid mixture is then reacted with Marfey's reagent, forming diastereomeric derivatives of the chiral amino acids (e.g., L-leucine-Marfey's derivative and D-leucine-Marfey's derivative). These derivatives are then analyzed by HPLC to separate and quantify the individual stereoisomers.

This method allows for the determination of the enantiomeric composition of the amino acid residue within the dipeptide, providing information about the stereochemical purity of the original dipeptide or the extent of racemization that may have occurred.

Monitoring Racemization Kinetics in Dipeptides

Monitoring the kinetics of racemization involves tracking the change in the ratio of stereoisomers over time under specific conditions (e.g., temperature, pH, presence of catalysts). This is particularly important during peptide synthesis and storage to ensure the desired stereochemical integrity.

Techniques used for monitoring racemization kinetics include HPLC with chiral separation or after chiral derivatization, and NMR spectroscopy. By taking samples at different time points and analyzing the stereoisomeric composition, the rate of racemization can be determined.

Factors influencing dipeptide racemization include the amino acid sequence, the nature of protecting groups, the coupling reagents used in synthesis, temperature, solvent, and pH. Studies have investigated the effect of various conditions on the extent of epimerization during peptide bond formation. For example, NMR has been used to monitor epimerization by integrating specific peaks corresponding to different diastereomers. HPLC has also been effectively applied to detect racemization in cyclic dipeptides.

Understanding racemization kinetics is vital for optimizing synthesis procedures to minimize unwanted stereoisomer formation and for predicting the stability of dipeptides under various conditions.

Stereochemical Impact on H β Ala Dl Leu Oh Properties and Research

Differential Interactions of Stereoisomers with Chiral Environments (e.g., Chromatographic Phases, Enzymes)

The distinct three-dimensional structures of the H-β-Ala-D-Leu-OH and H-β-Ala-L-Leu-OH diastereomers lead to differential interactions with other chiral molecules and environments. This principle is fundamental to chiral recognition and is exploited in various analytical and biological contexts.

Chiral Chromatography: Chiral stationary phases (CSPs) in chromatography are designed to interact differently with enantiomers and diastereomers, enabling their separation. wikipedia.orglibretexts.org The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP. wikipedia.orgscielo.org.mx These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. scielo.org.mx For H-β-Ala-DL-Leu-OH, a CSP could be designed to have a stronger affinity for one diastereomer over the other, resulting in different retention times and allowing for their separation and quantification. Common types of CSPs that could be employed for such a separation include those based on cyclodextrins, macrocyclic antibiotics, or proteins. wikipedia.org

Enzymatic Interactions: Enzymes are inherently chiral macromolecules and often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. nih.gov An enzyme that specifically recognizes and metabolizes L-amino acid-containing peptides would likely interact differently with H-β-Ala-L-Leu-OH compared to H-β-Ala-D-Leu-OH. The D-isomer might not fit into the enzyme's active site or could act as an inhibitor. nih.gov This differential interaction is a cornerstone of biochemistry, as the biological activity of peptides is often highly dependent on their stereochemistry. acs.org For example, peptides containing D-amino acids can exhibit enhanced stability against enzymatic degradation. nih.gov

Table 1: Potential Differential Interactions of H-β-Ala-DL-Leu-OH Stereoisomers

Chiral Environment H-β-Ala-L-Leu-OH Interaction H-β-Ala-D-Leu-OH Interaction Principle of Differentiation
Chiral Stationary Phase (e.g., Cyclodextrin-based) Forms a transient diastereomeric complex with a specific binding affinity. Forms a transient diastereomeric complex with a different binding affinity. Differences in the stability of the inclusion complexes lead to different retention times. wikipedia.org
Enzyme Active Site (L-amino acid specific) Binds to the active site and may be processed as a substrate. May not bind effectively to the active site or may act as a competitive inhibitor. The specific three-dimensional geometry of the active site only accommodates one stereoisomer. nih.gov
Chiral Receptor May bind with high affinity, eliciting a biological response. May bind with low affinity or not at all, resulting in a reduced or no response. The receptor's binding pocket is stereospecific.

Racemization Phenomena in β-Amino Acid-Containing Peptides

Racemization is the process by which an enantiomerically pure substance is converted into a racemic mixture. In peptide chemistry, racemization can occur during synthesis or under certain environmental conditions, such as acidic or basic hydrolysis. peptide.comnih.gov The activation of the carboxylic acid group during peptide bond formation is a common step where racemization can occur. peptide.comhighfine.com

While the β-alanine in H-β-Ala-DL-Leu-OH is achiral, the leucine (B10760876) residue can be susceptible to racemization, particularly during the synthesis of the dipeptide. The specific sequence of amino acids can influence the rate of racemization. For instance, certain neighboring residues can promote racemization. peptide.com The presence of the β-amino acid might also influence the electronic and steric environment of the adjacent leucine residue, potentially affecting its susceptibility to racemization. Research has shown that even under standard acidic hydrolysis conditions used for peptide analysis, a low level of racemization can be observed for amino acids like leucine. nih.gov

Several factors can influence the extent of racemization during peptide synthesis, including the choice of coupling reagents, solvents, temperature, and the presence of additives. peptide.comhighfine.com For example, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization. peptide.com

Methods for Stereochemical Assignment and Purity Determination

Determining the stereochemical configuration and enantiomeric purity of H-β-Ala-DL-Leu-OH is crucial for understanding its properties and for quality control in its synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned earlier, chiral HPLC is a powerful technique for separating and quantifying the diastereomers of H-β-Ala-DL-Leu-OH. digitellinc.com By using a suitable chiral stationary phase, the H-β-Ala-D-Leu-OH and H-β-Ala-L-Leu-OH can be resolved into two distinct peaks. The area under each peak can then be used to determine the ratio of the two diastereomers and thus the enantiomeric purity of the leucine component.

Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the dipeptide into its constituent amino acids, the enantiomers of leucine can be derivatized and separated by gas chromatography on a chiral column. cat-online.com This method allows for the determination of the D/L ratio of the leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy can be used to distinguish between diastereomers. The different spatial arrangement of atoms in H-β-Ala-D-Leu-OH and H-β-Ala-L-Leu-OH can lead to subtle differences in the chemical shifts and coupling constants of their respective protons and carbons. researchgate.net For more complex peptides, specific NMR techniques like TOCSY and NOESY can help in assigning the stereochemistry. researchgate.net

Mass Spectrometry (MS) Coupled with Chiral Derivatizing Agents: Mass spectrometry can be used to determine the stereochemistry of amino acids within a peptide. One common method involves hydrolyzing the peptide and then derivatizing the resulting amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). acs.orgnih.gov This creates diastereomeric derivatives that can be separated by liquid chromatography and detected by mass spectrometry. The different masses or fragmentation patterns of the derivatives can be used to identify and quantify the D- and L-amino acids. nih.gov Another approach involves using liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled peptide standards to confirm stereochemical assignments. nih.gov

Table 2: Methods for Stereochemical Analysis of H-β-Ala-DL-Leu-OH

Method Principle Application to H-β-Ala-DL-Leu-OH
Chiral HPLC Differential interaction of diastereomers with a chiral stationary phase. Separation and quantification of H-β-Ala-D-Leu-OH and H-β-Ala-L-Leu-OH. digitellinc.com
Chiral GC Separation of derivatized enantiomers of leucine on a chiral column after hydrolysis. Determination of the D/L ratio of the leucine residue. cat-online.com
NMR Spectroscopy Diastereomers exhibit distinct NMR signals due to different chemical environments. Distinguishing between H-β-Ala-D-Leu-OH and H-β-Ala-L-Leu-OH in solution. researchgate.net
LC-MS with Chiral Derivatization Formation of diastereomeric derivatives with different chromatographic and mass spectrometric properties. Identification and quantification of D- and L-leucine after hydrolysis and derivatization. acs.orgnih.gov

H β Ala Dl Leu Oh As a Model System and Building Block in Advanced Peptide Chemistry

Fundamental Insights into Peptide Bond Formation and Stability.

The formation and stability of peptide bonds are central to peptide synthesis and function. H-β-Ala-DL-Leu-OH, containing a peptide bond between a beta-amino acid and an alpha-amino acid, provides a system to study the characteristics of such linkages. Research into peptide synthesis methods, such as solid-phase peptide synthesis (SPPS), has investigated the stability of active esters formed from various amino acids. Studies indicate that active esters derived from beta-amino acids exhibit greater stability against hydrolysis compared to those from alpha-amino acids like alanine (B10760859) or leucine (B10760876), which undergo rapid hydrolysis. core.ac.uk This difference in stability, influenced by the amino acid type involved in the peptide bond, is a critical factor in optimizing coupling conditions during peptide synthesis to minimize unwanted side reactions like hydrolysis. core.ac.uk The presence of beta-alanine (B559535) in H-β-Ala-DL-Leu-OH makes it relevant for understanding the formation and relative stability of peptide bonds involving beta-amino residues.

Application in the Development of Computational Models for Peptide Behavior.

Computational modeling plays a crucial role in understanding peptide structure, dynamics, and interactions. Techniques such as molecular dynamics simulations and docking studies are employed to predict peptide conformations, explore binding to targets, and investigate structural changes. nih.govnih.govfrontiersin.org Modeling the behavior of peptides containing non-canonical amino acids, like beta-amino acids, presents unique challenges due to their altered backbone flexibility and conformational space compared to alpha-peptides. nih.govfrontiersin.org H-β-Ala-DL-Leu-OH, with its defined sequence incorporating both a beta-amino acid and an alpha-amino acid (with the complexity of a racemic leucine), can serve as a valuable test case for developing and validating computational models aimed at accurately predicting the conformational preferences and dynamic behavior of peptides containing beta-amino acid residues. Insights gained from modeling this simple dipeptide can contribute to refining computational strategies for more complex beta-peptides and alpha/beta-peptides, which is essential for rational design in various applications. nih.govfrontiersin.org

Exploration as a Scaffold for Material Science Applications (e.g., self-assembly studies, hydrogel formation in non-biological context).

Peptides, including short dipeptides, are increasingly explored as building blocks for the creation of advanced materials, particularly in the area of self-assembly and hydrogel formation. nih.govfrontiersin.orgresearchgate.netchinesechemsoc.orgrsc.org The ability of peptides to self-assemble into ordered nanostructures, such as fibers and beta-sheets, is driven by non-covalent interactions including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govfrontiersin.orgacs.org These self-assembled structures can entrap large amounts of water, leading to the formation of hydrogels. frontiersin.org While specific studies on H-β-Ala-DL-Leu-OH for material science applications were not prominently found, its composition suggests potential for exploration in this domain. The leucine residue provides a hydrophobic component, which is a key driving force for self-assembly in many peptide systems. vulcanchem.comresearchgate.net The beta-alanine residue can influence the resulting self-assembled architecture and the properties of the material. acs.org Simple dipeptides, sometimes with modifications, have been shown to form hydrogels, and the study of their self-assembly provides a straightforward method to understand the underlying mechanisms. frontiersin.org H-β-Ala-DL-Leu-OH could potentially be investigated as a scaffold for self-assembling systems or as a starting point for modified dipeptides designed for specific material properties in non-biological contexts.

Q & A

Basic: What are the recommended synthesis methods for H-β-Ala-DL-Leu-OH, and how can reaction conditions be optimized?

Answer:
The synthesis of H-β-Ala-DL-Leu-OH requires precise control of reaction parameters, including temperature (typically 0–25°C), pH (maintained near neutrality to avoid racemization), and solvent selection (e.g., DMF or DCM for peptide coupling). Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu protection strategies to preserve stereochemistry . Post-synthesis, purification via reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) ensures high purity (>95%). Optimization involves iterative testing of coupling reagents (e.g., HBTU or DIC/HOBt) and monitoring by TLC or LC-MS to minimize side products .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of H-β-Ala-DL-Leu-OH?

Answer:
Primary characterization includes:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (±1 Da accuracy) and detect impurities .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 or CDCl3 to verify backbone connectivity and stereochemistry. Key signals include α-proton resonances (δ 3.8–4.3 ppm) and amide protons (δ 7.5–8.5 ppm) .
  • HPLC Purity Analysis: Use C18 columns with UV detection at 214 nm for quantification .

Basic: How should researchers assess the stability and storage conditions of H-β-Ala-DL-Leu-OH?

Answer:
Stability testing under varying temperatures (e.g., −20°C, 4°C, 25°C) and pH (3–9) is critical. Lyophilized peptides are stable at −20°C for years; solutions in aqueous buffers (pH 5–7) should be stored at −80°C to prevent hydrolysis. Monitor degradation via accelerated stability studies using HPLC and MS . Avoid exposure to strong acids/bases or oxidizing agents, which can cleave peptide bonds .

Advanced: What experimental design principles should guide the study of H-β-Ala-DL-Leu-OH’s biological activity?

Answer:

  • Hypothesis-Driven Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (KD) to target receptors .
  • Dose-Response Curves: Test concentrations spanning 3–4 log units (e.g., 1 nM–100 µM) to determine EC50/IC50 values.
  • Control Groups: Include scrambled sequences or D-amino acid analogs to validate specificity.
  • Multi-Omics Integration: Pair activity data with transcriptomic/proteomic profiling to map signaling pathways .

Advanced: How can researchers resolve contradictions in reported bioactivity data for H-β-Ala-DL-Leu-OH?

Answer:

  • Meta-Analysis: Aggregate data from SPR, ELISA, and cell-based assays to identify trends. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability .
  • Replicate Studies: Independently reproduce experiments under standardized conditions (e.g., cell line authentication, buffer composition).
  • Artifact Screening: Test for endotoxin contamination (via LAL assay) or aggregation (dynamic light scattering) .

Advanced: What methodologies improve the reproducibility of H-β-Ala-DL-Leu-OH’s synthesis and analysis data?

Answer:

  • FAIR Data Compliance: Deposit raw NMR/MS spectra in repositories like Zenodo with unique DOIs. Use standardized metadata templates for experimental conditions .
  • Interlab Validation: Collaborate with external labs to cross-verify synthesis protocols and analytical results.
  • Automated Pipelines: Implement robotic SPPS and AI-driven HPLC gradient optimization to reduce human error .

Advanced: How can computational modeling complement experimental studies of H-β-Ala-DL-Leu-OH?

Answer:

  • Molecular Dynamics (MD): Simulate peptide-receptor interactions (e.g., using GROMACS) to predict binding modes and residence times.
  • QSAR Models: Train models on activity data from analogs to identify critical functional groups (e.g., β-Ala’s methylene spacer) .
  • Docking Studies: Use AutoDock Vina to screen against homology-modeled targets, prioritizing in vitro validation .

Basic: What are the best practices for handling and solubilizing H-β-Ala-DL-Leu-OH in biological assays?

Answer:

  • Solubilization: Use DMSO for stock solutions (≤10% final concentration) or aqueous buffers (PBS, pH 7.4) with sonication. Avoid organic solvents in cell-based assays .
  • Aliquot Storage: Prepare single-use aliquots to prevent freeze-thaw degradation.
  • Concentration Verification: Quantify via UV absorbance (tyrosine/tryptophan extinction coefficients) or amino acid analysis .

Advanced: How should researchers design studies to investigate the metabolic fate of H-β-Ala-DL-Leu-OH?

Answer:

  • Stable Isotope Labeling: Synthesize 13C/15N-labeled analogs for tracking via LC-MS/MS.
  • Enzymatic Stability Assays: Incubate with proteases (e.g., trypsin, pepsin) and monitor cleavage by MS .
  • In Vivo PK/PD: Administer radiolabeled peptide in rodent models, followed by tissue distribution studies using scintillation counting .

Advanced: What strategies ensure ethical and transparent reporting of H-β-Ala-DL-Leu-OH research?

Answer:

  • Pre-registration: Submit experimental protocols to platforms like Open Science Framework before data collection .
  • Negative Data Reporting: Publish non-significant results (e.g., lack of cytotoxicity) in repositories like Figshare to combat publication bias .
  • MIAPE Compliance: Adhere to Minimum Information About a Peptide Experiment guidelines for metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.